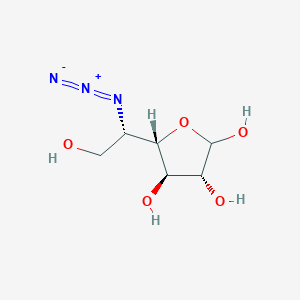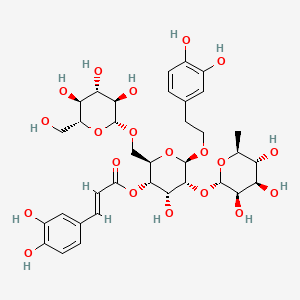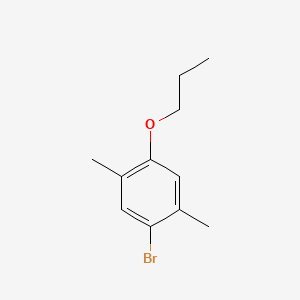
1-Bromo-2,5-dimethyl-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-dimethyl-4-propoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-4-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-4-propoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dimethyl-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 2,5-dimethyl-4-propoxyphenol.
Oxidation: Formation of 2,5-dimethyl-4-propoxybenzoic acid.
Reduction: Formation of 2,5-dimethyl-4-propoxybenzene.
Scientific Research Applications
1-Bromo-2,5-dimethyl-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dimethyl-4-propoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propoxy group can influence the compound’s solubility and reactivity. The methyl groups can affect the compound’s steric and electronic properties, impacting its overall behavior in chemical reactions.
Comparison with Similar Compounds
- 1-Bromo-2,4-dimethylbenzene
- 1-Bromo-2,5-dimethylbenzene
- 1-Bromo-4-propoxybenzene
Comparison: 1-Bromo-2,5-dimethyl-4-propoxybenzene is unique due to the presence of both methyl and propoxy groups, which confer distinct steric and electronic properties. Compared to 1-Bromo-2,4-dimethylbenzene, the additional propoxy group in this compound enhances its solubility and potential reactivity. The compound’s unique structure makes it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-2,5-dimethyl-4-propoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-5-13-11-7-8(2)10(12)6-9(11)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
OVWLKESFVXDEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



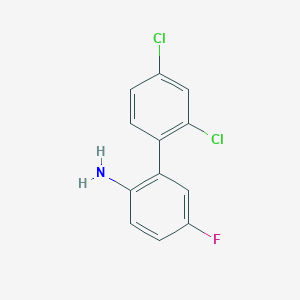

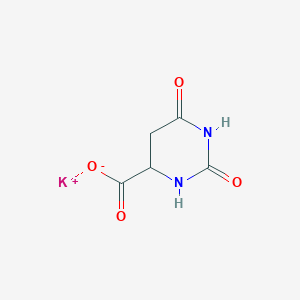

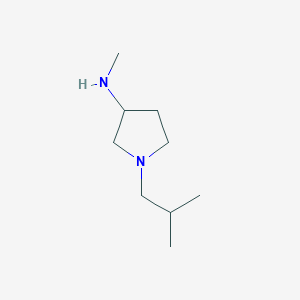
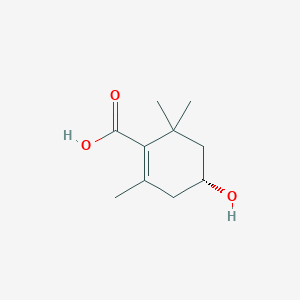

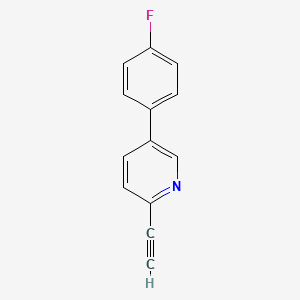

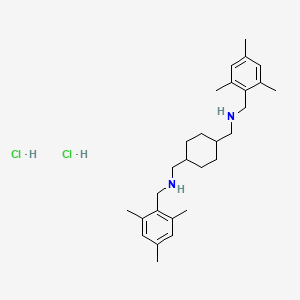
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
